Oxetan-3-ylmethanol

Übersicht

Beschreibung

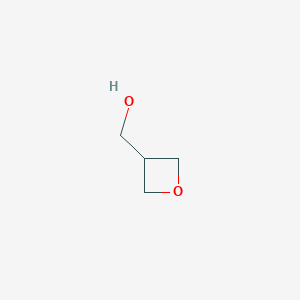

Oxetan-3-ylmethanol (CAS 6246-06-6) is a four-membered oxetane ring derivative with a hydroxymethyl substituent at the 3-position. Its molecular formula is C₄H₈O₂, and it has a molecular weight of 88.11 g/mol . This compound serves as a versatile building block in pharmaceutical and materials chemistry due to the oxetane ring’s unique strain and polarity, which enhance solubility and metabolic stability in drug candidates .

Vorbereitungsmethoden

Catalytic Dehydration of 3-Hydroxymethyl-oxetanes

Copper-Chromium-Barium Catalyzed Dehydration

A patent by discloses the liquid-phase dehydration of 3-alkyl-3-hydroxymethyl-oxetanes (II ) at 190–270°C using Cu/Cr/Ba catalysts. For example, 3-ethyl-3-hydroxymethyl-oxetane dehydrates to 3-ethyloxetane-3-carboxylic acid, which is hydrolyzed to oxetan-3-ylmethanol .

Optimization Insights :

-

Catalyst Composition : Cu:Cr:Ba (5:3:2 wt%) maximizes dehydration efficiency .

-

Reactor Design : Continuous-flow systems reduce polymerization byproducts by minimizing residence time .

Oxidation of 3-Hydroxymethyl-oxetanes in Alkaline Media

Palladium-Catalyzed Oxidation

3-Hydroxymethyl-oxetanes (II ) are oxidized to this compound in aqueous NaOH using Pd/C catalysts at 25–80°C . Oxygen or air serves as the oxidant, with activators like bismuth nitrate enhancing reaction rates .

Performance Metrics :

Alternative Synthetic Routes

Epoxidation Followed by Reduction

Though less common, epoxidation of dihydropyran derivatives (e.g., 2a ) with m-CPBA yields epoxides, which are reduced to this compound analogs . This method is limited by lower yields (65–70%) and complex purification .

Comparative Analysis of Methods

| Method | Yield | Purity | Scale Feasibility |

|---|---|---|---|

| Cyclization | 86% | 95% | Lab-scale |

| Catalytic Dehydration | 78% | 90% | Industrial |

| Oxidation | 93% | 99% | Pilot-to-industrial |

Key Observations :

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Oxetan-3-ylmethanol can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound to other alcohol derivatives.

Substitution: The hydroxyl group in this compound can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous sodium hydroxide can be used for oxidation reactions.

Substitution: Phenols and other nucleophiles can be used for substitution reactions in the presence of bases like potassium carbonate.

Major Products:

Oxidation: Carboxylic acid derivatives.

Substitution: Various substituted oxetane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Oxetan-3-ylmethanol is used as an intermediate in the synthesis of more complex molecules. Its strained ring structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Oxetane derivatives, including this compound, have been explored for their potential in medicinal chemistry. They can influence the physicochemical properties of drug molecules, improving their solubility and metabolic stability .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity allows for the creation of various functionalized products .

Wirkmechanismus

The mechanism of action of oxetan-3-ylmethanol primarily involves its ability to undergo ring-opening reactions. The strained four-membered ring is prone to nucleophilic attack, leading to the formation of open-chain products. This reactivity is exploited in various synthetic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The structural analogs of Oxetan-3-ylmethanol differ primarily in substituents at the 3-position of the oxetane ring. These modifications influence physical properties, reactivity, and applications. Below is a detailed analysis:

Halogen-Substituted Derivatives

[3-(Fluoromethyl)oxetan-3-yl]methanol

- Molecular Formula : C₅H₉FO₂

- Molecular Weight : 120.12 g/mol

- CAS : 61729-10-0

- This derivative is used in medicinal chemistry to modulate pharmacokinetics .

[3-(Bromomethyl)oxetan-3-yl]methanol

- Molecular Formula : C₅H₉BrO₂

- Molecular Weight : 181.03 g/mol

- CAS : 22633-44-9

- Key Properties : Bromine enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). It has a higher boiling point (242.4°C ) and density (1.598 g/cm³ ) compared to the parent compound due to bromine’s mass and polarizability .

Amino-Substituted Derivatives

[3-(Ethylamino)oxetan-3-yl]methanol

- Molecular Formula: C₆H₁₃NO₂

- Molecular Weight : 131.17 g/mol

- CAS : 2106963-53-3

- Key Properties: The ethylamino group facilitates nucleophilic substitution, making this compound a precursor for amide or urea derivatives. It is hazardous (H302: harmful if swallowed) .

(3-(Dimethylamino)oxetan-3-yl)methanol

- Molecular Formula: C₆H₁₃NO₂

- Molecular Weight : 131.17 g/mol

- CAS : 165454-18-2

- Key Properties: The dimethylamino group increases basicity and solubility in acidic media. This derivative is classified as hazardous (H315: skin irritation) .

Alkyl-Substituted Derivatives

3-Ethyl-3-oxetanemethanol

- Molecular Formula : C₆H₁₂O₂

- Molecular Weight : 116.16 g/mol

- CAS : 3047-32-3

- Key Properties : The ethyl group increases hydrophobicity, making it useful in lipophilic drug formulations. Its boiling point is lower than brominated analogs due to reduced polarity .

(3-Ethyloxetan-3-yl)methanol

- Molecular Formula : C₆H₁₂O₂

- Molecular Weight : 116.16 g/mol

- CAS : 453047-32-3

- Key Properties: Similar to 3-ethyl-3-oxetanemethanol but with distinct stereochemical applications in asymmetric synthesis .

Difluoromethyl and Other Derivatives

[3-(Difluoromethyl)oxetan-3-yl]methanol

- Molecular Formula : C₅H₈F₂O₂

- Molecular Weight : 138.11 g/mol

- CAS : 1393688-82-8

- Key Properties : Difluoromethyl groups enhance oxidative stability and are used in agrochemicals and fluorine-rich pharmaceuticals .

Oxetane-3,3-diyldimethanol

- Molecular Formula : C₅H₁₀O₃

- Molecular Weight : 118.13 g/mol

- CID : 529229

- Key Properties : The diol structure enables polymerization and cross-linking, with applications in biodegradable polymers and dendrimers. Collision cross-section analysis suggests utility in mass spectrometry studies .

Comparative Data Table

Biologische Aktivität

Oxetan-3-ylmethanol, also known as oxetan-3-ol, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The oxetane ring serves as an isostere of the carbonyl moiety, which allows for interesting interactions with biological targets. This article reviews the biological activity of this compound, focusing on its physicochemical properties, mechanisms of action, and potential therapeutic applications.

This compound exhibits several key physicochemical properties that influence its biological activity:

- Hydrogen Bonding : The hydroxyl group in this compound contributes to significant hydrogen bonding capacity, which is crucial for its interaction with biological macromolecules .

- Acidity : The acidity of this compound is relatively low compared to traditional carboxylic acids, making it a favorable candidate for drug design where reduced ionization can enhance membrane permeability .

- Lipophilicity : Its lipophilic nature allows for better absorption and distribution within biological systems .

This compound has been evaluated for its role as a bioisostere of carboxylic acids in various biological pathways. Research indicates that it can inhibit key enzymes involved in inflammatory processes:

- Cyclooxygenase (COX) Inhibition : this compound and its derivatives have shown promise as dual inhibitors of COX and lipoxygenase pathways. In vitro studies demonstrated that these compounds can significantly reduce the production of prostaglandins and leukotrienes, which are mediators of inflammation .

- 5-Lipoxygenase (5-LOX) Pathway : The compound has also been assessed for its effects on the 5-LOX pathway, with findings suggesting that it can inhibit leukotriene synthesis, further supporting its anti-inflammatory potential .

Case Studies

A number of studies have highlighted the efficacy of this compound in various experimental settings:

- In Vitro Studies : A study involving RBL-1 cells demonstrated that oxetan-3-ylymethanol effectively reduced the release of arachidonic acid upon stimulation, indicating its potential as an anti-inflammatory agent .

- Drug Design Applications : The compound has been explored as a substitute for carboxylic acid moieties in nonsteroidal anti-inflammatory drugs (NSAIDs), showcasing its ability to maintain similar pharmacological profiles while improving metabolic stability .

Data Summary

The following table summarizes key findings from studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Oxetan-3-ylmethanol, and how do reaction conditions influence yield and purity?

This compound (CAS 6246-06-6) is typically synthesized via nucleophilic substitution or ring-opening reactions of oxetane derivatives. For example:

- Nucleophilic substitution : Reacting 3-bromooxetane (CAS 39267-79-3) with sodium methoxide in methanol under reflux yields this compound .

- Ring-opening : Epoxide intermediates (e.g., oxetane-3-one, CAS 6704-31-0) can be reduced using NaBH₄ or LiAlH₄, with solvent polarity critically affecting regioselectivity .

- Optimization : Yields >80% are achievable in THF at 0–5°C, while elevated temperatures may lead to side reactions (e.g., dimerization). Purity is confirmed via ¹H/¹³C NMR and GC-MS .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- ¹H NMR : Distinct signals for oxetane protons (δ 4.5–5.0 ppm, multiplet) and hydroxymethyl group (δ 3.6–3.8 ppm, triplet) .

- IR : Strong O-H stretch (~3400 cm⁻¹) and C-O-C asymmetric stretch (~1240 cm⁻¹) confirm hydroxyl and oxetane functionality .

- GC-MS : Molecular ion peak at m/z 102 (C₅H₁₀O₂) with fragmentation patterns matching oxetane ring cleavage .

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) achieve baseline separation from impurities .

Q. How does this compound’s stability vary under different storage and experimental conditions?

- Thermal stability : Decomposes above 150°C, forming formaldehyde and acrolein via retro-aldol pathways. Store at 2–8°C in inert atmospheres to prevent degradation .

- Oxidative stability : Susceptible to peroxide formation in air; stabilizers like BHT (0.1% w/w) are recommended for long-term storage .

- pH sensitivity : Stable in neutral buffers (pH 6–8) but undergoes hydrolysis in acidic (pH < 3) or basic (pH > 10) conditions .

Advanced Research Questions

Q. What computational models predict the reactivity of this compound in drug design?

- DFT studies : The oxetane ring’s angle strain (≈80°) enhances electrophilicity, favoring nucleophilic attacks at C3. Solvent models (e.g., PCM) show THF stabilizes transition states better than DMSO .

- Molecular docking : this compound’s hydroxyl group forms hydrogen bonds with kinase active sites (e.g., PI3K inhibitors), validated in spirocyclic derivatives like EP 4374877 .

Q. How is this compound utilized in enantioselective synthesis?

- Chiral catalysts : Jacobsen’s Co-salen complexes induce asymmetry in epoxide ring-opening reactions, achieving >90% ee for (R)-enantiomers .

- Enzymatic resolution : Lipases (e.g., CAL-B) selectively acylate the (S)-enantiomer in vinyl acetate, enabling kinetic resolution .

Q. What contradictions exist in reported catalytic applications of this compound?

- Biocatalysis : Some studies report high enzyme compatibility (e.g., oxygen-tolerant oxidoreductases), while others note inhibition due to oxetane’s electron-withdrawing effects . Resolution involves testing under varied O₂ levels and co-solvents (e.g., 10% DMSO) .

- Cross-coupling : Pd-catalyzed Suzuki reactions show conflicting yields (40–85%) depending on boronic acid substituents. Steric hindrance from the oxetane ring requires optimized ligands (e.g., XPhos) .

Q. What strategies mitigate side reactions during this compound derivatization?

- Protecting groups : TBS ethers prevent hydroxyl group oxidation during alkylation. Deprotection with TBAF retains >95% yield .

- Low-temperature protocols : Reactions at –20°C minimize ring-opening in SN2 pathways (e.g., Mitsunobu reactions with DIAD/TPP) .

Q. Methodological Guidelines

Q. How to design experiments for analyzing this compound’s metabolic pathways?

- Isotopic labeling : Synthesize ¹³C-labeled this compound via [¹³C]-formaldehyde cycloaddition. Track metabolites using LC-MS/MS .

- In vitro assays : Incubate with liver microsomes (CYP450 isoforms) and quantify degradation products (e.g., oxetane-3-carboxylic acid) .

Q. What green chemistry approaches apply to this compound synthesis?

- Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME), a Class 3 solvent with lower toxicity .

- Catalyst recycling : Immobilized enzymes (e.g., CAL-B on mesoporous silica) enable 5 reaction cycles without activity loss .

Q. How to validate conflicting data on this compound’s biological activity?

Eigenschaften

IUPAC Name |

oxetan-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-1-4-2-6-3-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYHWLFHDVMLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467938 | |

| Record name | Oxetan-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6246-06-6 | |

| Record name | Oxetan-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxetan-3-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.